molecular formula C12H13ClFN B3004848 [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287314-43-4

[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No.: B3004848
CAS No.: 2287314-43-4
M. Wt: 225.69
InChI Key: MZXNYCPQLREEDU-UHFFFAOYSA-N
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Description

[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[111]pentanyl]methanamine is a complex organic compound characterized by its unique bicyclo[111]pentane structure, which imparts significant rigidity and steric hindrance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+1] cycloaddition reaction, often using a precursor like 1,3-dibromopropane and a suitable metal catalyst such as nickel or palladium.

    Introduction of the Aryl Group: The aryl group (2-chloro-6-fluorophenyl) is introduced via a Suzuki coupling reaction, which involves the reaction of an aryl boronic acid with the bicyclo[1.1.1]pentane core in the presence of a palladium catalyst and a base.

    Amination: The final step involves the introduction of the methanamine group through a nucleophilic substitution reaction, where an appropriate amine source reacts with the aryl-substituted bicyclo[1.1.1]pentane under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) might be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the aryl halide groups to corresponding hydrocarbons or amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The aryl halide groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the halide atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Sodium amide (NaNH2), thiourea

Major Products

    Oxidation: Imines, nitriles

    Reduction: Hydrocarbons, primary amines

    Substitution: Amino-substituted or thiol-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new materials with specific mechanical properties.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure can interact with biological targets in ways that more flexible molecules cannot, potentially leading to new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-cancer agent, given its ability to interact with specific proteins involved in cell proliferation. Its stability and resistance to metabolic degradation make it a promising candidate for drug development.

Industry

Industrially, the compound’s stability and unique properties make it useful in the development of advanced materials, such as polymers and coatings that require high durability and resistance to harsh conditions.

Mechanism of Action

The mechanism by which [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclo[1.1.1]pentane core allows for precise binding to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
  • [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methane

Uniqueness

Compared to these similar compounds, [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine stands out due to the presence of the methanamine group, which can engage in additional hydrogen bonding and ionic interactions. This enhances its binding affinity and specificity for certain biological targets, making it a more potent candidate for drug development.

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFN/c13-8-2-1-3-9(14)10(8)12-4-11(5-12,6-12)7-15/h1-3H,4-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXNYCPQLREEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C=CC=C3Cl)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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